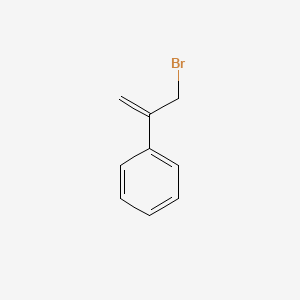

(3-Bromoprop-1-en-2-yl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35924. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromoprop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMHOFFPGKSRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CBr)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284150 | |

| Record name | (3-bromoprop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3360-54-1 | |

| Record name | 3360-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-bromoprop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromoprop-1-en-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Technical Guide: (3-Bromoprop-1-en-2-yl)benzene (CAS 3360-54-1) for Advanced Synthesis

Foreword: Strategic Application in Modern Chemistry

(3-Bromoprop-1-en-2-yl)benzene, identified by CAS number 3360-54-1, is a pivotal reagent in the field of organic synthesis, particularly for researchers and professionals in drug development.[1][2] Its unique molecular architecture, featuring a reactive bromomethyl group on a vinylbenzene framework, offers a versatile platform for constructing complex molecules.[1] This guide provides an in-depth technical overview, moving beyond standard data to deliver actionable insights and validated protocols, ensuring scientific integrity and empowering innovation.

Section 1: Core Compound Analysis

A comprehensive understanding of the physicochemical and spectral properties of this compound is fundamental to its effective use.

Physicochemical Properties

This compound is typically a solid, semi-solid, or liquid, ranging from colorless to light yellow.[3] It is characterized by its insolubility in water and solubility in common organic solvents.

Table 1: Key Physicochemical Data

| Property | Value |

| CAS Number | 3360-54-1 |

| Synonyms | [1-(bromomethyl)vinyl]benzene, 2-Phenylallyl Bromide, 3-Bromo-2-phenylpropene |

| Molecular Formula | C₉H₉Br |

| Molecular Weight | 197.07 g/mol |

| Purity | Typically ≥95%[1][3] |

| Storage | Inert atmosphere, store in freezer, under -20°C[3] |

Spectral Data Interpretation

Structural confirmation relies on a combination of spectroscopic techniques. The following are expected spectral characteristics:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals corresponding to the aromatic protons of the phenyl group, the vinylic protons, and the methylene protons adjacent to the bromine atom.[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display unique peaks for the aromatic, vinylic, and aliphatic carbons, providing a complete map of the carbon framework.[4]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak and a characteristic M+2 isotopic peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Section 2: Synthesis Protocol and Workflow

The synthesis of this compound is most commonly achieved through the allylic bromination of α-methylstyrene. This reaction is a cornerstone of free-radical chemistry.

Underlying Principle: The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) as a source of a low concentration of elemental bromine, which, in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, selectively brominates the allylic position of alkenes.[5][6] This method is favored over the direct use of Br₂ to prevent competitive electrophilic addition to the double bond.[7] The reaction must be conducted in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) to avoid hydrolysis of the product and other side reactions.[5]

Detailed Experimental Protocol

Materials:

-

α-Methylstyrene

-

N-Bromosuccinimide (NBS), freshly recrystallized for best results[5]

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve α-methylstyrene in anhydrous CCl₄.

-

Reagent Addition: Add NBS and a catalytic amount of AIBN to the solution.

-

Initiation and Propagation: Heat the mixture to reflux. The reaction can be initiated by irradiation with a sunlamp if desired. The reaction progress is monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide byproduct, which floats.

-

Work-up: After the reaction is complete (typically indicated by the disappearance of NBS), cool the mixture to room temperature. Filter to remove the succinimide.

-

Purification: Wash the filtrate with water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by distillation. The crude product can be further purified by vacuum distillation.[8]

Synthesis and Purification Workflow Diagram

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Section 3: Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from its reactive bromine atom and the presence of a vinyl group, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]

Key Chemical Transformations

-

Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions where the bromine atom acts as a good leaving group. This allows for the introduction of various functional groups, which is a key strategy in building molecular diversity for drug discovery.[1]

-

Cross-Coupling Reactions: The C-Br bond can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds.[1]

-

Reactions of the Double Bond: The vinyl moiety can undergo a range of addition reactions, further expanding the synthetic possibilities.[1]

Role in Medicinal Chemistry

This compound serves as a building block for the synthesis of a variety of bioactive molecules. Its derivatives have been explored for their potential as antimicrobial agents and for their ability to modulate biological pathways.[9] The introduction of the 3-phenylpropyl moiety through this reagent can be a critical step in the synthesis of compounds targeting the central nervous system.

Logical Relationship of Reactivity

Caption: The main reactivity pathways for this compound in synthetic chemistry.

Section 4: Safety and Handling

This compound is a hazardous chemical and requires careful handling to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as a danger, with hazard statements indicating it is harmful if swallowed and causes severe skin burns and eye damage.[3] It is also a lachrymator and may cause respiratory irritation.[10]

Mandatory PPE:

-

Chemical-resistant gloves

-

Safety goggles and a face shield

-

A properly fitted respirator for vapors

-

Laboratory coat

Handling and Storage

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[12] It should be stored under an inert atmosphere and in a freezer at -20°C for long-term stability.[3]

Section 5: Conclusion

This compound is a versatile and powerful reagent for advanced organic synthesis. Its strategic application can significantly streamline the synthesis of complex molecular targets in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a validated synthesis protocol, and critical safety information to empower researchers to utilize this compound to its full potential.

References

- 1. CAS 3360-54-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, CasNo.3360-54-1 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 3. This compound | 3360-54-1 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. nbinno.com [nbinno.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | CAS 3360-54-1 | Sun-shinechem [sun-shinechem.com]

An In-depth Technical Guide to (3-Bromoprop-1-en-2-yl)benzene: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

(3-Bromoprop-1-en-2-yl)benzene, a substituted aromatic hydrocarbon, is a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. Its unique structural features, namely the presence of a reactive allylic bromide and a vinyl group conjugated with a phenyl ring, render it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis, an exploration of its reactivity, and a discussion of its applications, particularly as a precursor in the development of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable synthetic intermediate.

Physicochemical Properties

This compound, also known by its synonym [1-(bromomethyl)vinyl]benzene, is an organic compound with the chemical formula C₉H₉Br.[1][2] At room temperature, it can exist as a solid, semi-solid, or liquid.[3][4] The compound is characterized by its moderate volatility and is generally non-polar.[2] Due to the presence of the bromine atom, it should be handled with appropriate safety precautions.[2]

| Property | Value | Source(s) |

| CAS Number | 3360-54-1 | [1][2] |

| Molecular Formula | C₉H₉Br | [1][2] |

| Molecular Weight | 197.07 g/mol | [2] |

| Density | 1.327 g/cm³ | [5] |

| Boiling Point | 230.9 °C at 760 mmHg | [5] |

| Physical Form | Solid, semi-solid, or liquid | [3][4] |

| Solubility | Soluble in organic solvents, insoluble in water. | [6] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the allylic bromination of 2-phenyl-1-propene using N-bromosuccinimide (NBS).[7] This reaction proceeds via a free-radical chain mechanism and is highly selective for the allylic position due to the resonance stabilization of the resulting allylic radical.[8][9]

Reaction Mechanism: Allylic Bromination

The reaction is typically initiated by light (hν) or a radical initiator, which generates a bromine radical from a trace amount of bromine present.[7][10] This bromine radical then abstracts a hydrogen atom from the allylic position of 2-phenyl-1-propene to form a resonance-stabilized allylic radical and hydrogen bromide (HBr).[8] The HBr produced reacts with NBS to generate a low and constant concentration of molecular bromine (Br₂).[9] This low concentration of Br₂ is crucial to favor the radical substitution pathway over the competing electrophilic addition to the double bond.[9] Finally, the allylic radical reacts with Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.[8]

Caption: Mechanism of allylic bromination of 2-phenyl-1-propene.

Experimental Protocol: Synthesis from 2-Phenyl-1-propene

The following is a representative experimental protocol for the synthesis of this compound.[7]

Materials:

-

2-Phenyl-1-propene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) (or another suitable non-polar solvent)

-

Radical initiator (e.g., benzoyl peroxide or AIBN) or a UV lamp

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

To a solution of 2-phenyl-1-propene (10 mmol) in carbon tetrachloride (50 mL) is added N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator.

-

The reaction mixture is heated to reflux and irradiated with a UV lamp for several hours, or until TLC analysis indicates the consumption of the starting material.

-

The mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.

-

The filtrate is washed successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a yellow oil (typical yield: ~78%).[7]

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 7.47 (d, J = 7.6 Hz, 2H), 7.37 – 7.28 (m, 3H), 5.53 (s, 1H), 5.45 (s, 1H), 4.35 (s, 2H).[7] The signals in the aromatic region (7.28-7.47 ppm) correspond to the phenyl protons. The two singlets at 5.53 and 5.45 ppm are characteristic of the geminal vinyl protons, and the singlet at 4.35 ppm corresponds to the bromomethyl protons.[7]

-

¹³C NMR (100 MHz, CDCl₃): δ 144.2, 137.5, 128.4, 128.2, 126.0, 117.1, 34.1.[7]

-

IR (KBr): 3080, 2932, 1730, 1585, 1439, 1364, 1254, 1119, 1032, 936, 745, 638 cm⁻¹.[7]

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from its dual reactivity: the allylic bromide is an excellent electrophile for nucleophilic substitution reactions, while the vinylbenzene moiety can participate in various transition metal-catalyzed cross-coupling reactions.[2]

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, facilitating its displacement by a wide range of nucleophiles.[1] This allows for the introduction of various functional groups at the allylic position, making it a valuable intermediate for the synthesis of more complex molecules.

Caption: General scheme of a nucleophilic substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl group of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon bonds.

-

Suzuki Coupling: This reaction involves the coupling of the vinylbenzene moiety (as an organoborane derivative) with an organic halide in the presence of a palladium catalyst and a base.[11] This is a powerful method for the synthesis of substituted styrenes and biphenyls.[11]

-

Heck Reaction: In the Heck reaction, the vinylbenzene can couple with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new C-C bond with retention of the double bond stereochemistry.[12]

Application in the Synthesis of Antifungal Agents

A significant application of this compound and structurally related compounds is in the synthesis of benzylamine-type antifungal agents, such as Naftifine and Butenafine .[5][13] These drugs are inhibitors of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[14][15]

While direct synthesis routes starting from this compound are not always explicitly detailed in readily available literature, its structural motif is a key component of these drugs. The synthesis of these allylamine antifungals often involves the reaction of an appropriate amine with a cinnamyl halide or a related electrophile.[16] this compound serves as a valuable precursor to introduce the essential 2-phenylallyl moiety.

For instance, the synthesis of Naftifine involves the N-alkylation of N-methyl-1-naphthalenemethanamine with a cinnamyl halide.[16] Similarly, Butenafine synthesis involves the reaction of N-methyl-1-(naphthalen-1-yl)methanamine with 1-(bromomethyl)-4-(tert-butyl)benzene.[13] The structural similarity of this compound to these key intermediates highlights its potential as a starting material or a close derivative for the synthesis of new analogues of these important antifungal drugs.

Caption: Conceptual pathway for the synthesis of antifungal agents.

Safety, Handling, and Storage

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood.[2] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors.[17]

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[18] For long-term storage, it is recommended to keep it under an inert atmosphere and at low temperatures (e.g., in a freezer).[3]

Disposal: Waste material should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[2]

Conclusion

This compound is a highly versatile and valuable synthetic intermediate with a rich chemistry. Its straightforward synthesis via allylic bromination and the dual reactivity of its functional groups make it a powerful tool for organic chemists. The demonstrated relevance of its structural core in established antifungal agents underscores its importance in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. CAS 3360-54-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Buy [(1E)-3-bromoprop-1-en-1-yl]benzene | 26146-77-0 | 95 [smolecule.com]

- 5. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. orgosolver.com [orgosolver.com]

- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. youtube.com [youtube.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental and Conformational Analyses of Interactions between Butenafine and Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Butenafine | C23H27N | CID 2484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

spectroscopic data for (3-Bromoprop-1-en-2-yl)benzene NMR

An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of (3-Bromoprop-1-en-2-yl)benzene

Abstract

This compound, also known as 2-phenylallyl bromide, is a valuable intermediate in organic synthesis. Its utility in drug development and materials science necessitates unambiguous structural confirmation and purity assessment, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the principal analytical tool. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It offers a detailed interpretation of chemical shifts and signal multiplicities, grounded in fundamental principles of NMR spectroscopy. Furthermore, this document outlines a standard operating protocol for data acquisition, ensuring researchers can reliably reproduce and verify the spectroscopic data.

Molecular Structure and NMR Assignments

The structural integrity of this compound (C₉H₉Br) is defined by a phenyl ring attached to a brominated allyl group.[1][2] Understanding the unique electronic environment of each proton and carbon atom is fundamental to interpreting its NMR spectra. The diagram below illustrates the IUPAC numbering of the carbon skeleton and the labeling of distinct proton environments, which will be referenced throughout this guide.

References

stability and degradation pathways of (3-Bromoprop-1-en-2-yl)benzene

An In-Depth Technical Guide to the Stability and Degradation Pathways of (3-Bromoprop-1-en-2-yl)benzene

Abstract

This compound, also known as [1-(bromomethyl)vinyl]benzene, is a reactive organic intermediate valuable in the synthesis of complex molecules for pharmaceuticals and fine chemicals.[1] Its utility is intrinsically linked to its chemical reactivity, which also dictates its inherent instability. Understanding the stability profile and degradation pathways of this compound is critical for researchers and drug development professionals to ensure its proper storage, handling, and application in synthetic routes, as well as for predicting the impurity profile of resulting products. This guide provides a comprehensive analysis of the key factors influencing the stability of this compound, detailing its primary degradation pathways—hydrolytic, oxidative, and photolytic—based on the reactivity of its core functional groups: an allylic bromide and a styrene-like vinylbenzene moiety. We present detailed experimental protocols for conducting forced degradation studies and analytical methodologies for monitoring stability and identifying degradants, providing a framework for robust chemical management and process development.

Introduction to this compound

Chemical Structure and Properties

This compound is an organobromine compound characterized by a benzene ring attached to a brominated propylene group. Its structure contains two key reactive sites: a labile allylic bromide and an electron-rich vinyl group conjugated with the aromatic system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3360-54-1 | [2] |

| Molecular Formula | C₉H₉Br | [3] |

| Molecular Weight | 197.07 g/mol | [1] |

| Physical Form | Solid, semi-solid, or liquid | [2][4] |

| InChIKey | RMMHOFFPGKSRDI-UHFFFAOYSA-N | [2] |

| Solubility | Soluble in DMSO | [5] |

Significance in Chemical Synthesis

The dual functionality of this compound makes it a versatile synthetic building block. The allylic bromide is an excellent electrophile, readily participating in nucleophilic substitution reactions (SN1 and SN2).[1][6] The vinyl group allows for further functionalization through addition reactions or participation in cross-coupling chemistries.[1] This reactivity profile enables its use in constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.[7]

Inherent Chemical Instability

The very features that make this compound a useful reagent also render it susceptible to degradation.

-

Allylic System: The C-Br bond is activated by the adjacent double bond, which stabilizes the transition state for both substitution reactions and the formation of an allylic carbocation or radical.[8] This makes the compound highly susceptible to hydrolysis and other nucleophilic attacks.

-

Styrenic System: The vinylbenzene moiety is prone to oxidation, which can lead to cleavage of the double bond or formation of epoxides and diols, similar to the degradation of styrene.[9][10] This system can also absorb UV radiation, initiating photodegradation pathways.[11]

Physicochemical Stability Profile

Proper storage and handling are paramount to maintaining the integrity of this compound. Suppliers recommend storing the compound in an inert atmosphere, protected from light, and at low temperatures (freezer, under -20°C) to minimize degradation.[2][4][5]

Thermal Stability and Decomposition

Organobromides, particularly reactive species like allylic bromides, can undergo thermal decomposition.[12] At elevated temperatures, the primary degradation event is the homolytic cleavage of the weak C-Br bond, generating a resonance-stabilized allylic radical and a bromine radical. These radicals can initiate polymerization or other unwanted side reactions.

The thermal stability of BFRs (Brominated Flame Retardants) often decreases in the presence of polymers that can act as hydrogen donors, facilitating debromination at lower temperatures.[13] While not a flame retardant itself, this compound shares structural motifs that suggest similar sensitivities. Thermal degradation can proceed in both condensed and gas phases and is influenced by factors like temperature, oxygen concentration, and the surrounding chemical matrix.[14]

Protocol 2.1: Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal decomposition profile of this compound.

Objective: To determine the onset temperature of thermal decomposition and characterize mass loss as a function of temperature.

Methodology:

-

Instrument Setup: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Run the experiment under a controlled atmosphere of dry nitrogen gas (or air to assess oxidative thermal stability) at a flow rate of 50-100 mL/min.

-

Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (T_onset), typically defined by a 5% mass loss. Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

Photostability

Aromatic compounds and conjugated systems like the one in this compound are known to absorb UV-Vis radiation. This absorption can lead to direct photodegradation.[11] The degradation can be enhanced in the presence of photosensitizers, often found in natural waters or impurity profiles, which generate reactive oxygen species.[11][15] For halogenated aromatic pollutants, photobiodegradation represents a potential environmental fate.[16] The quantum yield for photodegradation can vary widely depending on the specific structure and the medium (aqueous vs. hydrophobic).[11][17]

Primary Degradation Pathways

The degradation of this compound can be predicted to proceed through three main pathways: hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

The allylic bromide functionality is highly susceptible to hydrolysis. This reaction proceeds via a nucleophilic substitution mechanism where water acts as the nucleophile, replacing the bromide ion. The reaction can follow an SN1 or SN2 pathway.[18] Given the ability of the allylic system to stabilize a carbocation through resonance, an SN1 pathway is highly plausible, particularly in polar protic solvents like water.[18][19]

The primary degradation product of hydrolysis is the corresponding allylic alcohol, 2-phenylprop-2-en-1-ol. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.

Caption: Predicted SN1 hydrolysis pathway of this compound.

Oxidative Degradation

The vinyl group is a prime target for oxidation. Analogous to the oxidation of styrene, several products can be anticipated depending on the oxidant and reaction conditions.[9][20] Common oxidants like hydrogen peroxide or atmospheric oxygen can lead to:

-

Epoxidation: Formation of an epoxide across the double bond. This epoxide can subsequently be hydrolyzed to a diol.

-

Oxidative Cleavage: Cleavage of the C=C double bond to yield benzaldehyde, which can be further oxidized to benzoic acid.[10][21]

Caption: Potential oxidative degradation pathways for this compound.

Photodegradation

Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to bond cleavage. The weakest bond, C-Br, is a likely candidate for homolytic cleavage, initiating a radical chain reaction. This process is similar to the initiation step in allylic bromination with NBS, which often requires a radical initiator like light.[8] The resulting radicals can react with oxygen, solvents, or other molecules to form a complex mixture of photoproducts.

Analytical Methodologies for Stability Assessment

A systematic approach to stability testing involves forced degradation (or stress testing) to produce and identify likely degradants that could form under normal storage conditions.

Experimental Design for Forced Degradation Studies

The goal is to expose this compound to stress conditions to achieve a target degradation of 5-20%. This ensures that sufficient quantities of degradation products are formed for detection and identification without completely consuming the parent compound.

Caption: General workflow for a forced degradation study.

Protocol 4.1: Forced Degradation Study

Objective: To generate degradation products under controlled stress conditions for identification and to assess the stability of the parent compound.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like acetonitrile.

-

Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in a sealed vial. Include a control sample diluted with the non-stress solvent (e.g., water for hydrolysis).

-

Acid Hydrolysis: Use 0.1 M HCl. Keep at 60°C.

-

Base Hydrolysis: Use 0.1 M NaOH. Keep at room temperature.

-

Oxidative: Use 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal: Dilute with a 50:50 acetonitrile:water mixture. Keep at 80°C, protected from light.

-

Photolytic: Expose the solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching:

-

For acid/base samples, neutralize with an equimolar amount of base/acid.

-

For other samples, dilute with the mobile phase to stop the reaction.

-

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV method and by LC-MS for identification.

Chromatographic Separation and Detection

A stability-indicating analytical method is one that can separate the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is the standard approach.

Table 2: Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for non-polar aromatic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies mobile phase to improve peak shape for acidic/basic analytes. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for elution. |

| Gradient | 40% B to 95% B over 20 min | A gradient is necessary to elute the parent compound and a range of potential degradants with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Detection | UV Diode Array Detector (DAD) | Monitors at multiple wavelengths to detect all chromophoric species and assess peak purity. |

| Injection Vol. | 10 µL | Standard volume. |

Structural Elucidation of Degradants

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for identifying unknown degradation products. High-resolution mass spectrometry (HRMS) provides accurate mass data to determine the elemental composition of degradants. Tandem mass spectrometry (MS/MS) is used to fragment the degradant ions, providing structural information that helps in elucidating their chemical structure.[22]

Summary and Best Practices

The stability of this compound is governed by its reactive allylic bromide and vinylbenzene functionalities. Understanding its propensity for hydrolysis, oxidation, and photodegradation is essential for its effective use.

Table 3: Summary of Degradation Profile

| Stress Condition | Primary Pathway | Key Potential Degradants |

| Aqueous (Acidic/Basic) | Hydrolysis (SN1/SN2) | 2-Phenylprop-2-en-1-ol |

| Oxidative (e.g., H₂O₂) | Oxidation of vinyl group | Benzaldehyde, Benzoic Acid, Epoxide/Diol derivatives |

| Photolytic (UV/Vis) | Radical-mediated cleavage | Complex mixture, initiated by C-Br bond homolysis |

| Thermal | Radical-mediated cleavage | Oligomers/Polymers, products from C-Br bond homolysis |

Best Practices:

-

Storage: Store the compound under an inert atmosphere, protected from light, at or below -20°C.[2][4]

-

Handling: Use in well-ventilated areas. Avoid exposure to moisture, strong oxidizing agents, and high temperatures.

-

Reaction Quenching: Ensure reactions using this reagent are properly quenched to remove any unreacted material before workup to prevent degradation during purification and storage of the final product.

-

Impurity Profiling: When this compound is used as a starting material, analytical methods for the final product should be designed to detect and quantify potential process-related impurities derived from its degradation.

References

- 1. CAS 3360-54-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 3360-54-1 [sigmaaldrich.com]

- 3. This compound | C9H9Br | CID 234998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | CAS 3360-54-1 | Sun-shinechem [sun-shinechem.com]

- 6. Specific Reactions - Allylic Bromination | Study Prep in Pearson+ [pearson.com]

- 7. Buy [(1E)-3-bromoprop-1-en-1-yl]benzene | 26146-77-0 | 95 [smolecule.com]

- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. chap Download [asapglobe.com]

- 10. matec-conferences.org [matec-conferences.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fujc.pp.ua [fujc.pp.ua]

- 13. researchgate.net [researchgate.net]

- 14. Research Portal [researchportal.murdoch.edu.au]

- 15. pubs.acs.org [pubs.acs.org]

- 16. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants [research.amanote.com]

- 17. researchgate.net [researchgate.net]

- 18. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 19. 312. The neutral hydrolysis of some allyl and benzyl halides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Sciencemadness Discussion Board - Oxidation of Styrene - Powered by XMB 1.9.11 [sciencemadness.org]

- 22. env.go.jp [env.go.jp]

An In-depth Technical Guide to the Solubility of (3-Bromoprop-1-en-2-yl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromoprop-1-en-2-yl)benzene, a substituted styrene derivative, serves as a valuable intermediate in organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a framework for the systematic presentation of solubility data. By integrating theoretical insights with practical methodologies, this document aims to equip researchers with the necessary tools to confidently handle and utilize this compound in a laboratory setting.

Introduction to this compound and its Solubility

This compound, also known as α-(bromomethyl)styrene, possesses the chemical formula C₉H₉Br. Its structure, featuring a benzene ring, a vinyl group, and a bromomethyl substituent, imparts a unique combination of polarity and non-polarity that dictates its interaction with various solvents. The solubility of an organic compound is a critical physicochemical property that influences reaction kinetics, crystallization, extraction, and chromatographic separation.[1] A precise knowledge of the solubility of this compound is therefore not merely academic but a practical necessity for optimizing synthetic routes and ensuring the purity of the final products.

This guide will delve into the molecular characteristics of this compound to predict its solubility behavior and provide a robust experimental framework for the empirical determination of its solubility in a range of common organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of polar bonds and the overall molecular geometry.

Molecular Structure Analysis of this compound

To understand the solubility of this compound, we must first examine its molecular structure:

-

Non-polar Moiety: The benzene ring is a large, non-polar, and hydrophobic component. This aromatic system will favor interactions with non-polar or weakly polar solvents through van der Waals forces.

-

Polar Moieties: The vinyl group (-C=CH₂) is generally considered non-polar, but the presence of the bromomethyl group (-CH₂Br) introduces a degree of polarity due to the electronegativity difference between carbon and bromine. This creates a dipole moment in this part of the molecule.

The overall polarity of this compound is a balance between its large non-polar benzene ring and the moderately polar bromomethyl group. This suggests that the compound will exhibit good solubility in a range of organic solvents, from non-polar to moderately polar.

Predicting Solubility in Different Classes of Organic Solvents

Based on the structural analysis, we can make the following predictions:

-

Non-polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The significant non-polar character of the benzene ring suggests that this compound will be readily soluble in these solvents. The primary intermolecular interactions will be London dispersion forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar bromomethyl group of the solute. The presence of the non-polar benzene ring will also contribute to solubility through van der Waals interactions. Therefore, good solubility is expected in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as hydrogen bond donors. While this compound does not have a hydrogen bond donor or a strong acceptor, the polarity of these solvents will allow for some degree of solubility. For instance, the isomeric compound (3-Bromoprop-1-en-1-yl)benzene is known to be soluble in methanol.[3]

-

Highly Polar Solvents (e.g., Water): Due to the large hydrophobic benzene ring, the solubility of this compound in water is expected to be very low. The isomeric compound (3-Bromoprop-1-en-1-yl)benzene is reported to be insoluble in water.[3]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination provides precise and actionable data. The following section outlines a detailed protocol for the quantitative determination of the solubility of this compound.

Materials and Equipment

-

This compound (solid or liquid)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol) of analytical grade

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Into a series of vials, add a known volume (e.g., 2 mL) of each organic solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solute after equilibration is crucial.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period.

-

Centrifuge the vials at a moderate speed to facilitate the separation of the undissolved solid from the saturated solution.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant using a micropipette, ensuring that no solid particles are transferred.

-

Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S (mg/mL) = C × DF

Where:

-

C is the concentration of the diluted sample (in mg/mL) determined from the calibration curve.

-

DF is the dilution factor.

-

-

Causality Behind Experimental Choices

-

Use of Excess Solute: This ensures that the solution is saturated and that the measured concentration represents the maximum amount of solute that can dissolve in the solvent under the given conditions.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. Inadequate equilibration time will lead to an underestimation of the solubility.

-

Centrifugation: This is a reliable method to separate the undissolved solid from the saturated solution without altering the equilibrium.

-

Validated Analytical Method: The use of a sensitive and accurate analytical technique like HPLC or UV-Vis is essential for the precise quantification of the solute concentration.

Data Presentation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | Experimental Value | Calculated Value |

| Toluene | 2.38 | Experimental Value | Calculated Value |

| Dichloromethane | 9.08 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.02 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Water | 80.1 | Experimental Value | Calculated Value |

Note: The values in this table are placeholders. Researchers should populate this table with their experimentally determined data.

Logical Relationships in Solubility Classification

The solubility of an organic compound can be systematically classified based on its behavior in a series of solvents. This classification can provide valuable information about the functional groups present in the molecule.

Figure 2: Logical flow for solubility classification.

Based on its structure, this compound is expected to be insoluble in water and soluble in diethyl ether. It is a neutral compound and therefore should be insoluble in 5% NaOH and 5% HCl. It is likely to be soluble in concentrated sulfuric acid due to the presence of the aromatic ring and the double bond, placing it in Class N.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed and validated experimental protocol, researchers can obtain the reliable solubility data necessary for the successful application of this compound in their work. The methodologies and principles outlined herein are not only applicable to this compound but can also be adapted for the study of other organic compounds, thereby serving as a valuable resource for the broader scientific community.

References

An In-depth Technical Guide on the Toxicological Data and Safety Handling of (3-Bromoprop-1-en-2-yl)benzene

This document provides a comprehensive technical overview of the toxicological profile and safety handling protocols for the chemical compound (3-Bromoprop-1-en-2-yl)benzene. It is intended for researchers, scientists, and professionals in drug development and other fields who may handle this or structurally similar compounds. The guidance herein is synthesized from available safety data and established best practices for laboratory safety.

Compound Identification and Profile

This compound, also known by its synonym [1-(bromomethyl)vinyl]benzene, is a substituted aromatic compound. Understanding its structure is fundamental to predicting its reactivity and toxicological properties.

-

Chemical Name: this compound

-

Synonyms: [1-(bromomethyl)vinyl]benzene

-

CAS Number: 3360-54-1

-

Molecular Formula: C₉H₉Br

-

Molecular Weight: 197.07 g/mol

-

Physical Form: Solid, semi-solid, or liquid

The presence of a vinyl bromide moiety attached to a benzene ring suggests the potential for reactivity, particularly as an alkylating agent, which is a common mechanism for toxicity.

Caption: Chemical structure of this compound.

Toxicological Assessment and Hazard Identification

While comprehensive toxicological data for this compound is limited, available information from suppliers and databases indicates significant hazards. The hazard classification is based on Globally Harmonized System (GHS) criteria.

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

Analysis of Toxicological Risk:

Quantitative Toxicological Data Summary

| Endpoint | Value | Classification Rationale | Source |

| Acute Oral Toxicity | No specific LD50 data available | Classified as H302 (Harmful if swallowed) | Sigma-Aldrich |

| Skin Corrosion/Irritation | No specific data available | Classified as H314 (Causes severe skin burns) | Sigma-Aldrich |

| Serious Eye Damage | No specific data available | Classified as H314 (Causes severe eye damage) | Sigma-Aldrich |

| Mutagenicity | Data not available | N/A | |

| Carcinogenicity | Data not available | N/A |

Safe Handling and Exposure Control

Given the corrosive nature of this compound, a stringent, multi-layered approach to safety is mandatory. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Risk Assessment Workflow

Before any handling of this compound, a thorough risk assessment must be conducted. The following workflow should be implemented to ensure all potential hazards are identified and controlled.

Caption: A systematic workflow for risk assessment before handling the compound.

Engineering Controls

The primary engineering control is to minimize the potential for exposure.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent contact with this corrosive substance.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemically resistant gloves are required. Given the nature of brominated organic compounds, double-gloving with nitrile or neoprene gloves is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.

-

Body Protection: A flame-retardant lab coat is the minimum requirement. When handling larger quantities, a chemical-resistant apron or suit should be worn.

Handling and Storage Protocol

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

The recommended storage condition is in a freezer under an inert atmosphere at temperatures below -20°C.

-

Keep containers tightly sealed to prevent exposure to moisture and air.

Emergency Procedures

Prompt and correct response to an emergency is crucial to mitigate harm.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.

Spill Response

The response to a spill depends on its size and location. The following flowchart outlines the general decision-making process.

Caption: Decision-making flowchart for responding to a chemical spill.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste materials (including contaminated absorbents, gloves, and labware) in a designated, properly labeled, and sealed hazardous waste container.

-

Disposal: Dispose of the chemical waste in strict accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Conclusion

This compound is a hazardous chemical that poses significant risks, primarily due to its corrosive nature and acute oral toxicity. A comprehensive understanding of its hazards, coupled with the diligent implementation of engineering controls, appropriate personal protective equipment, and established safe handling procedures, is essential for the protection of all laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) before use and ensure all personnel are trained on the specific risks and procedures associated with this compound.

Methodological & Application

Application Notes and Protocols: (3-Bromoprop-1-en-2-yl)benzene in Suzuki Cross-Coupling Reactions

Introduction: The Strategic Utility of (3-Bromoprop-1-en-2-yl)benzene in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] Within the diverse array of electrophilic partners, vinyl halides are particularly valuable for constructing complex molecular architectures, including styrenes, polyolefins, and substituted biphenyls.[1][3] this compound, a geminal vinyl bromide, emerges as a highly versatile building block. Its unique structure, featuring a reactive C(sp²)-Br bond positioned for the synthesis of 2-aryl-1-propenes, opens avenues for the creation of valuable motifs in pharmaceuticals, agrochemicals, and materials science. These products can serve as precursors to 1,3-dienes and other synthetically useful structures.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed and optimized protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Mechanistic Framework: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The catalytic cycle comprises three fundamental steps:

-

Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound.[2][7] This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex. The reactivity of vinyl halides in this step generally follows the trend of C-I > C-Br > C-Cl, a direct consequence of the decreasing bond dissociation energies.[1]

-

Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the bromide ligand.[3][7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][8]

-

Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium(II) complex, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][7]

Below is a visual representation of the Suzuki-Miyaura catalytic cycle as it applies to the coupling of this compound with an arylboronic acid.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a reliable starting point for the Suzuki cross-coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or THF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

-

Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Protocol for a Typical Suzuki Coupling Reaction

-

Reaction Setup:

-

To a flame-dried Schlenk flask or a sealed reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (1-5 mol%).

-

Seal the flask with a septum or cap.

-

-

Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

-

Solvent Addition:

-

Reaction Execution:

-

Place the flask in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (typically 80-110 °C).[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup Procedure:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[9]

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Optimization and Key Parameters

The success of a Suzuki cross-coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes these critical factors and provides guidance for optimization.

| Parameter | Recommended Starting Point | Rationale and Optimization Guidance |

| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-3 mol%) | Pd(PPh₃)₄ is a versatile catalyst, but for more challenging or sterically hindered substrates, catalysts with more electron-rich and bulky phosphine ligands like dppf may be superior.[10][11] Catalyst loading can sometimes be reduced for highly efficient reactions. |

| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | The choice of base is crucial for activating the boronic acid.[8] Cs₂CO₃ is often more effective for less reactive substrates but is also more expensive. K₃PO₄ is another strong base that can be effective.[11] |

| Solvent System | 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[7] The ratio can be adjusted to optimize solubility and reaction rate. Anhydrous conditions can also be employed with certain boronate esters.[2] |

| Temperature | 80-110 °C | Higher temperatures generally accelerate the reaction rate, particularly the oxidative addition step.[7] However, excessively high temperatures can lead to catalyst decomposition or side reactions. |

| Organoboron Reagent | Arylboronic Acid (1.2-1.5 equiv.) | An excess of the boronic acid is often used to drive the reaction to completion. Pinacol esters or MIDA boronates can be used as alternatives, offering enhanced stability and, in some cases, different reactivity profiles.[2][12] |

Applications and Synthetic Potential

The primary products of the Suzuki cross-coupling of this compound are 2-aryl-1-aryl'-propenes. These compounds are valuable intermediates in organic synthesis. For instance, they can be further functionalized through various reactions involving the double bond. The resulting 2-phenylallyl derivatives have applications in the synthesis of biologically active molecules and functional materials.[13][14][15][16]

Conclusion

This compound is a potent and versatile substrate for Suzuki-Miyaura cross-coupling reactions, providing a direct route to valuable 2-aryl-1-propenes. A thorough understanding of the reaction mechanism, coupled with careful optimization of the catalyst, base, and solvent system, is key to achieving high yields and purity. The protocols and guidelines presented herein offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, paving the way for the discovery and development of new chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Synthesis of 1,3-Dienes via a Sequential Suzuki-Miyaura Coupling/Palladium-Mediated Allene Isomerization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent development of allyl–allyl cross-coupling and its application in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for the Heck Coupling of (3-Bromoprop-1-en-2-yl)benzene

Abstract

The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, offering a robust and versatile method for carbon-carbon bond formation.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Heck coupling protocol involving (3-Bromoprop-1-en-2-yl)benzene, also known as 2-phenylallyl bromide. This allylic bromide is a valuable building block for synthesizing complex, substituted styrenyl compounds and other molecular architectures. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide a detailed, field-proven experimental protocol. The causality behind experimental choices is emphasized to empower users to not only replicate the procedure but also to intelligently adapt and troubleshoot it for their specific research needs.

The Mechanistic Heart of the Reaction: The Pd(0)/Pd(II) Catalytic Cycle

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[1][3] Its efficacy stems from a well-understood catalytic cycle that shuttles a palladium center between the 0 and +2 oxidation states. Understanding this cycle is paramount for rational optimization and troubleshooting.

The generally accepted mechanism proceeds through four key stages:[3][4]

-

Oxidative Addition: The active Pd(0) catalyst, often stabilized by ligands, initiates the cycle by inserting into the carbon-bromine bond of this compound. This is typically the rate-determining step for aryl bromides and results in a square planar Pd(II) complex.[2]

-

Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the electron-deficient palladium(II) center. This is followed by a migratory insertion (syn-carbopalladation), where the allylic group from our substrate migrates to one of the alkene's sp² carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[3][5]

-

β-Hydride Elimination: For the reaction to proceed, the σ-alkylpalladium(II) intermediate must possess a hydrogen atom on the adjacent (β) carbon. This hydrogen is eliminated along with the palladium, forming a hydridopalladium(II) species (H-Pd-X) and releasing the desired substituted alkene product.[4] This step must occur in a syn-coplanar arrangement.[4]

-

Catalyst Regeneration: A stoichiometric amount of base is crucial for the final step.[4][6] It reacts with the hydridopalladium(II) species, neutralizing the generated hydrobromic acid (HBr) and regenerating the active Pd(0) catalyst, thus closing the catalytic loop.

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Critical Parameters and Experimental Rationale

The success of a Heck reaction hinges on the judicious selection of several key components. The choices are not arbitrary; they are dictated by the need to balance catalyst activity, stability, and reaction selectivity.

-

Palladium Pre-catalyst: The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) are often used as pre-catalysts.[6][7] These are reduced in situ to Pd(0) by reagents in the mixture, such as phosphine ligands or amines. Other common sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃].[2] The choice often depends on cost, air stability, and the specific ligand system employed.

-

Ligands: The role of the ligand cannot be overstated. It stabilizes the palladium catalyst, preventing its decomposition into inactive palladium black, and critically modulates its electronic and steric properties.[2][8]

-

Monodentate Phosphines: Triphenylphosphine (PPh₃) and tri-o-tolylphosphine (P(o-tol)₃) are classic choices. Their bulk and electron-donating ability influence the rate of oxidative addition and reductive elimination.

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and thermally robust palladium complexes.[9] This makes them particularly suitable for less reactive substrates (e.g., aryl chlorides) or when high reaction temperatures are required.[9]

-

-

Base: A base is required in stoichiometric amounts to neutralize the HBr formed during the β-hydride elimination and regeneration steps.[1][10]

-

Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are common, inexpensive choices, particularly effective in polar solvents like DMF or NMP.

-

Organic Bases: Triethylamine (Et₃N) is a frequent choice, acting as both a base and, in some cases, a reducing agent for the Pd(II) pre-catalyst. It is often used in less polar solvents.

-

-

Solvent: The solvent must solubilize all components and often plays a role in stabilizing charged intermediates.[11][12]

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and acetonitrile (MeCN) are the most common solvents for Heck reactions.[2][10] Their high polarity and coordinating ability can stabilize the catalytic species. However, their high boiling points can make removal difficult, and some (like DMF) are coming under increased regulatory scrutiny.[13]

-

Generalized Experimental Protocol

This protocol describes the Heck coupling of this compound with styrene as a representative alkene. It is designed as a robust starting point and may require optimization for other alkene partners.

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (2-4 mol%)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

-

Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes)

Reaction Workflow Visualization

Caption: Step-by-step workflow for the Heck coupling protocol.

Step-by-Step Procedure:

-

Reaction Setup: Place a magnetic stir bar into a flame-dried two-neck round-bottom flask or Schlenk flask fitted with a reflux condenser. Seal the flask and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).[14]

-

Reagent Addition (Solids): Under a positive flow of inert gas, add palladium(II) acetate (e.g., 0.015 equiv) and tri(o-tolyl)phosphine (e.g., 0.03 equiv).

-

Reagent Addition (Liquids): Add anhydrous DMF (to achieve a ~0.2 M concentration with respect to the limiting reagent). Stir for 5-10 minutes until the catalyst and ligand dissolve. Subsequently, add triethylamine (1.5 equiv), this compound (1.0 equiv), and finally styrene (1.2 equiv) via syringe.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.[14][15]

-

Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[14][16]

-

Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary and Optimization Guidelines

The conditions for a Heck reaction are highly substrate-dependent. The following table provides a summary of common conditions found in the literature for related substrates, which can serve as a starting point for optimization.

| Parameter | Condition 1 (General Purpose) | Condition 2 (For less reactive partners) | Condition 3 (Phosphine-free) | Reference |

| Pd Source | Pd(OAc)₂ (1 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) | [2][15][17] |

| Ligand | P(o-tol)₃ (2 mol%) | Buchwald-type ligand (2.2 mol%) | None (or with TBAB*) | [8][18] |

| Base | Et₃N (1.5 equiv) | K₂CO₃ (2.0 equiv) | Na₂CO₃ (1.5 equiv) | [2][18] |

| Solvent | DMF or Acetonitrile | Toluene or Dioxane | NMP or DMAc | [2][10][18] |

| Temperature | 80-100 °C | 100-120 °C | 120-140 °C | [9][16] |

*TBAB = Tetrabutylammonium bromide, often used as a phase-transfer catalyst or to stabilize the palladium species.[18]

Troubleshooting Common Issues:

-

Low or No Conversion:

-

Cause: Inactive catalyst, insufficient temperature.

-

Solution: Ensure reagents are pure and solvents are anhydrous. Increase the reaction temperature in 10 °C increments. Consider a more robust ligand system, such as an N-heterocyclic carbene (NHC) precursor.[9]

-

-

Formation of Palladium Black:

-

Cause: Catalyst decomposition, often due to ligand degradation or the presence of oxygen.

-

Solution: Increase the ligand-to-palladium ratio. Ensure the reaction is maintained under a strictly inert atmosphere.

-

-

Product Isomerization:

-

Cause: Reversible β-hydride elimination and re-addition can scramble the position of the double bond.

-